![molecular formula C35H36O4 B12553430 [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-93-0](/img/structure/B12553430.png)
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound with a molecular formula of C35H36O4 It consists of a nonane backbone with two phenylene groups and two phenylmethanone groups attached via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the etherification of nonane-1,9-diol with 4-hydroxybenzophenone in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The phenylmethanone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) depends on its specific application. In drug delivery systems, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
1-(4-Fluorophenyl)piperazine: Utilized in the synthesis of various pharmaceuticals.
Uniqueness
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific structural arrangement, which imparts distinct chemical properties. Unlike simpler aromatic compounds, its nonane backbone and multiple functional groups allow for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
188578-93-0 |
|---|---|
Molekularformel |
C35H36O4 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
[4-[9-(4-benzoylphenoxy)nonoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C35H36O4/c36-34(28-14-8-6-9-15-28)30-18-22-32(23-19-30)38-26-12-4-2-1-3-5-13-27-39-33-24-20-31(21-25-33)35(37)29-16-10-7-11-17-29/h6-11,14-25H,1-5,12-13,26-27H2 |
InChI-Schlüssel |
JGQIRTYMPMCMLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




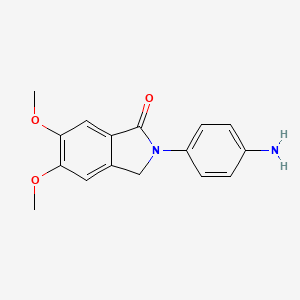
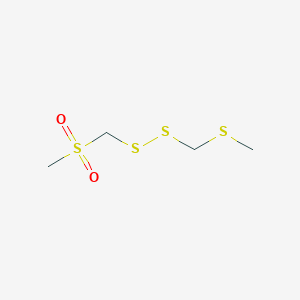
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
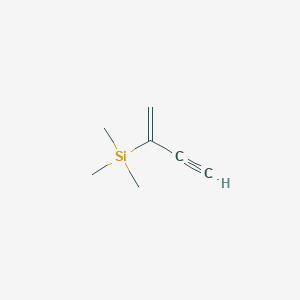
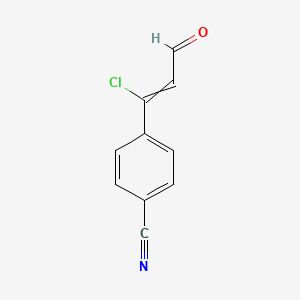
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)
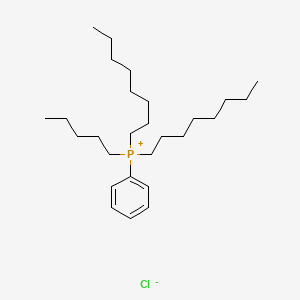


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)

